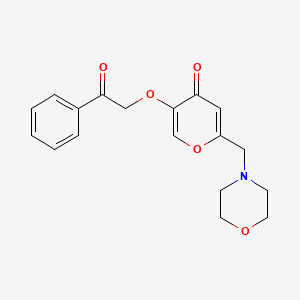
2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a pyranone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinomethyl-2-hydroxyacetophenone with ethyl acetoacetate under basic conditions to form the pyranone ring. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl group and the morpholine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学研究应用
2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that underlie its observed effects.
相似化合物的比较
Similar Compounds
2-(morpholin-4-ylmethyl)-4H-pyran-4-one: Lacks the phenylethoxy group, making it less versatile in certain reactions.
5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one: Does not contain the morpholine ring, which may reduce its biological activity.
Uniqueness
2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is unique due to the presence of both the morpholine ring and the phenylethoxy group
属性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
2-(morpholin-4-ylmethyl)-5-phenacyloxypyran-4-one |
InChI |
InChI=1S/C18H19NO5/c20-16-10-15(11-19-6-8-22-9-7-19)23-13-18(16)24-12-17(21)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2 |
InChI 键 |
MRNKTXZUQDDWIV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12172929.png)

![2-(1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172962.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12172968.png)
![Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B12172969.png)

![N'-[(1E)-(4-Hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12172985.png)
![N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12172987.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12172999.png)

